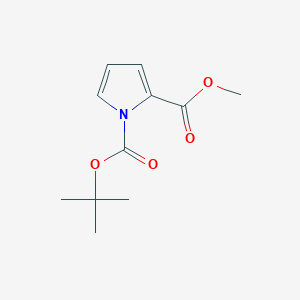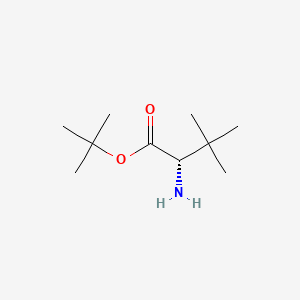
4,8-Dichloro-2-methylquinoline
説明
4,8-Dichloro-2-methylquinoline is a chemical compound with the molecular formula C10H7Cl2N . It is used in various scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Synthesis Analysis
The synthesis of 4,8-Dichloro-2-methylquinoline involves several steps. Chlorination of 4-hydroxy-8-methylquinolin-2 (1 H )-one with a mixture of phosphoryl chloride and phosphorus pentachloride afforded 2,4-dichloro-8-methylquinoline. Acid hydrolysis of dichloroquinoline, using dilute dichloroacetic acid, furnished 4-chloro-8-methylquinolin-2 (1 H )-one. Heating of this compound with phosphorus pentasulfide gave its thio-isomer 4-chloro-8-methylquinoline-2 (1 H )-thione .Molecular Structure Analysis
The molecular structure of 4,8-Dichloro-2-methylquinoline is characterized by a nitrogen-containing bicyclic compound. The empirical formula is C10H7Cl2N and the molecular weight is 212.08 .Chemical Reactions Analysis
4,8-Dichloro-2-methylquinoline exhibits reactivity towards certain nucleophilic substitution reactions at position-4. Thiation, hydrazination, azidation, and amination reactions lead to the formation of a series of 4-substituted quinolin-2-ones (or 2-thiones) .Physical And Chemical Properties Analysis
4,8-Dichloro-2-methylquinoline is a solid at room temperature. It has a molecular weight of 212.08 and its SMILES string is Cc1cc (Cl)c2cccc (Cl)c2n1 .科学的研究の応用
Synthesis and Spectroscopy
- Compound Synthesis and Characterization : 4,8-Dichloro-2-methylquinoline derivatives, including hydroxyhaloquinolines, have been synthesized and characterized through various methods such as microanalysis, IR, UV-vis, and NMR spectroscopy. Crystal structures of these compounds have been determined, showing their potential in further chemical research (Małecki et al., 2010).
Antimicrobial Activity
- Application in Food Preservation : Analogues of 4,8-Dichloro-2-methylquinoline, such as 2-methyl-8-hydroxyquinoline, have demonstrated potent antimicrobial activities against various foodborne bacteria. This suggests their potential application as natural preservatives for food products (Kim et al., 2014).
Metal Complex Synthesis
- Metal Complex Formation : Research has been conducted on the formation of divalent transition metal complexes with derivatives of 4,8-Dichloro-2-methylquinoline, revealing insights into their antimicrobial properties (Patel & Patel, 2017).
Anti-Cancer Applications
- Cytotoxic and Apoptotic Activities : Studies have shown that certain derivatives of 4,8-Dichloro-2-methylquinoline possess cytotoxic and apoptotic activities against specific cancer cell lines, indicating their potential in cancer treatment (Somvanshi et al., 2008).
Alzheimer's Disease Research
- Amyloid Beta Targeting in Alzheimer's : A novel derivative of 4,8-Dichloro-2-methylquinoline, namely 2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline, has been investigated for targeting amyloid beta in Alzheimer's disease, showing potential therapeutic applications (Villemagne et al., 2017).
Spectroscopic and Computational Studies
- Spectroscopic Characterization : Isomer derivatives of 4,8-Dichloro-2-methylquinoline have been characterized spectroscopically, providing valuable data for future research and applications (Murugavel et al., 2018).
Pharmaceutical Research
- Pharmaceutical Potential in COVID-19 : Studies involving the adsorption of 4,8-Dichloro-2-methylquinoline derivatives on nanocages suggest potential pharmaceutical applications, including targeting SARS-CoV-2 viruses (Ullah et al., 2022).
Corrosion Inhibition
- Application in Corrosion Inhibition : 4,8-Dichloro-2-methylquinoline derivatives have been studied as efficient corrosion inhibitors for metals in acidic environments, showcasing their utility in industrial applications (Rbaa et al., 2019).
Crystal Structure Analysis
- Crystal Structure Determination : Research on the crystal structure of compounds involving 4,8-Dichloro-2-methylquinoline and its analogues has been conducted, enhancing our understanding of these chemical compounds (Zhang et al., 2014).
Optoelectronic Applications
- Optoelectronic Properties : The optoelectronic and nonlinear properties of hydroquinoline derivatives have been explored, revealing potential applications in material science (Irfan et al., 2020).
Safety And Hazards
特性
IUPAC Name |
4,8-dichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOVSFHFYHSADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488854 | |
| Record name | 4,8-Dichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-2-methylquinoline | |
CAS RN |
75896-69-4 | |
| Record name | 4,8-Dichloro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75896-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-Dichloro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




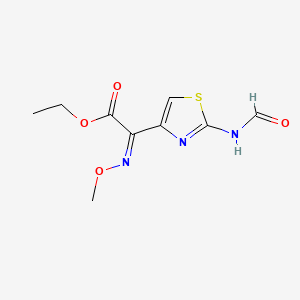
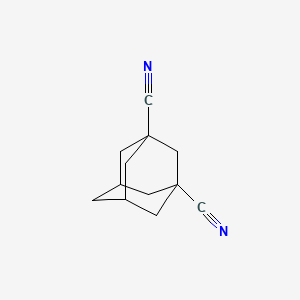
![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)
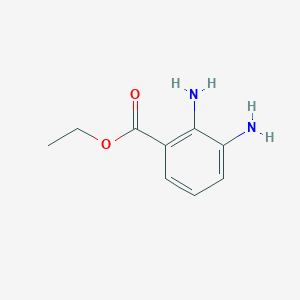

![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)
